molecular formula C23H27N3 B12603198 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline CAS No. 918481-33-1

2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline

Cat. No.: B12603198
CAS No.: 918481-33-1
M. Wt: 345.5 g/mol
InChI Key: FMNGBCREMLKDPD-UHFFFAOYSA-N
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Description

2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring via a phenylpropyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline typically involves a multi-step process. One common method includes the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a piperazine derivative in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .

Scientific Research Applications

2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve modulation of acetylcholine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline apart is its unique combination of a quinoline core with a piperazine ring, which imparts distinct pharmacological properties. This structure allows it to interact with a different set of molecular targets compared to other similar compounds .

Properties

CAS No.

918481-33-1

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

2-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]quinoline

InChI

InChI=1S/C23H27N3/c1-2-7-20(8-3-1)9-6-14-25-15-17-26(18-16-25)19-22-13-12-21-10-4-5-11-23(21)24-22/h1-5,7-8,10-13H,6,9,14-19H2

InChI Key

FMNGBCREMLKDPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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